molecular formula C15H24O4 B132107 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one CAS No. 220328-04-1

3,11,12-Trihydroxy-1(10)-spirovetiven-2-one

Cat. No. B132107
M. Wt: 268.35 g/mol
InChI Key: DQOOWVDEQWNBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,11,12-Trihydroxy-1(10)-spirovetiven-2-one” is a type of sesquiterpenoid . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . They occur naturally in plants and insects .


Molecular Structure Analysis

The molecular structure of “3,11,12-Trihydroxy-1(10)-spirovetiven-2-one” consists of 15 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 268.35 . It appears as an oil .


Physical And Chemical Properties Analysis

“3,11,12-Trihydroxy-1(10)-spirovetiven-2-one” is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Sesquiterpene Glucosides in Nicotiana Species

  • Research on compounds closely related to 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one has led to the discovery of new sesquiterpene glucosides in plants like Nicotiana rustica L. and Nicotiana tabacum. These glucosides have potential applications in understanding plant biochemistry and pharmacology (Zhou et al., 2013); (Feng et al., 2009).

Spirocyclic Systems in Synthetic Chemistry

  • Spirocyclic systems, including compounds like 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, play a significant role in synthetic chemistry. They are used for creating novel heterocyclic and spiro compounds with potential applications in medicinal chemistry and material science (Moustafa, 2001); (Maier & Wünsch, 2002).

Spiro Orthoester in 3D-Printing Materials

  • Spiro orthoesters, closely related to the molecular structure of 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, have been utilized as anti-shrinkage additives in high-kappa thiol-ene resins. These materials demonstrate significant potential in 3D-printing applications for the next generation of electronic materials (Marx et al., 2019).

Spiro Compounds in Medicinal Chemistry

  • Spiro compounds, which include structures like 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, have shown utility in medicinal chemistry. They have been used in the synthesis of novel therapeutic agents, highlighting their importance in drug discovery and development (Kumar et al., 2013); (Li et al., 2014).

Exploration of Novel Spirovetivane-type Compounds

  • Studies on spirovetivane-type sesquiterpenoids isolated from cyanobacteria have been conducted. These compounds, related to 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one, offer insights into the diverse chemical structures and potential applications of cyanobacterial metabolites (O'Donnell et al., 2022).

properties

IUPAC Name

3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-9-6-12(17)13(18)10(2)15(9)5-4-11(7-15)14(3,19)8-16/h6,10-11,13,16,18-19H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOOWVDEQWNBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135349
Record name 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,11,12-Trihydroxy-1(10)-spirovetiven-2-one

CAS RN

84321-96-0
Record name 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84321-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wu - 2018 - search.proquest.com
Mass spectrometry (MS) has become a powerful tool in biological sciences research. This dissertation reports the progress made in uncovering the effect of Salmonella on the intestinal …
Number of citations: 2 search.proquest.com
H Hamasaki, D Wagner, S Acharya, HC Barbosa… - 2022 - books.google.com
Aging is commonly associated with insulin resistance and hyperinsulinemia (1, 2). Although it is hypothesized that insulin resistance may cause a compensatory hyperinsulinemia (3), it …
Number of citations: 0 books.google.com

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